molecular formula C9H10BrF B13467538 4-(Bromomethyl)-1-ethyl-2-fluorobenzene

4-(Bromomethyl)-1-ethyl-2-fluorobenzene

Cat. No.: B13467538
M. Wt: 217.08 g/mol
InChI Key: CPGIMLIEHWMGKB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a bromomethyl group at the 4-position, an ethyl group at the 1-position, and a fluorine atom at the 2-position. These substitutions confer unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-ethyl-2-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-ethyl-2-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethyl-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

4-(Bromomethyl)-1-ethyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-ethyl-2-fluorobenzene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds, altering the function of the target molecules. The fluorine atom can also influence the compound’s reactivity and binding affinity through its electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1-ethyl-2-fluorobenzene is unique due to the combined presence of bromomethyl, ethyl, and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

4-(bromomethyl)-1-ethyl-2-fluorobenzene

InChI

InChI=1S/C9H10BrF/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5H,2,6H2,1H3

InChI Key

CPGIMLIEHWMGKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CBr)F

Origin of Product

United States

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